ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Bronsted acidic ionic liquids as catalysts. For example, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride can be used to facilitate the reaction . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a specific temperature for a set period.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain nitrogen in their ring structure and have diverse biological activities.
Tetrahydropyridine derivatives: These compounds share a similar ring structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJEOUKKIECBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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